molecular formula C10H11Cl2NO B3383107 2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide CAS No. 39086-65-2

2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide

Cat. No. B3383107
CAS RN: 39086-65-2
M. Wt: 232.1 g/mol
InChI Key: XMDHZHBNNUBOFM-UHFFFAOYSA-N
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Description

“2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide” is a chemical compound. It has a molecular weight of 304.18 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that some compounds with similar structures participate in palladium-catalyzed amidation reactions and can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder .

Scientific Research Applications

Synthesis and Characterization

This compound is synthesized and characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . The compound is then optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .

Computational Analysis

The compound is investigated both computationally and experimentally . The electronic properties of the compound are examined using HOMO/LUMO contour plot and MEP maps .

Antibacterial Activity

The compound has been studied for its antibacterial activity. It has been found to be a good inhibitor candidate against Enterococcus faecalis .

Antibiofilm Properties

In addition to its antibacterial properties, the compound also has antibiofilm properties . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and this compound has shown potential in inhibiting their growth .

Antimicrobial Activity

The compound has been synthesized as a derivative and studied for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The compound has also been studied for its anticancer activity. It has been found to be active against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with the receptor . This helps in understanding the interaction of the compound with the target protein and can aid in the design of more effective drugs .

Nonlinear Optical (NLO) Applications

Research on NLO single crystals has led to the exploration of many new NLO materials, including this compound . These materials, with highly delocalized π electron systems, lead to a good macroscopic NLO response and high molecular hyperpolarizability .

Safety and Hazards

The safety information for “2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide” includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-13(10(14)6-11)7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDHZHBNNUBOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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